molecular formula C6BF9O6 B1265429 Tris(trifluoroacetoxy)borane CAS No. 350-70-9

Tris(trifluoroacetoxy)borane

Cat. No.: B1265429
CAS No.: 350-70-9
M. Wt: 349.86 g/mol
InChI Key: CWBHKBKGKCDGDM-UHFFFAOYSA-N
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Description

Tris(trifluoroacetoxy)borane is a specialized boron-based reagent used in scientific research. Boron-based Lewis acids, in general, are known to catalyze various transformations, such as hydroboration, hydrosilylation, and serve as key components in Frustrated Lewis Pair (FLP) chemistry . Researchers value these compounds for their ability to activate small molecules and facilitate metal-free catalytic pathways . This compound is intended for research and development purposes only. Please consult the safety data sheet and product specifications before use. Note: The specific applications, mechanism of action, and research value for this compound are not detailed in the available search results and should be populated with information from the manufacturer's technical data.

Properties

IUPAC Name

bis[(2,2,2-trifluoroacetyl)oxy]boranyl 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6BF9O6/c8-4(9,10)1(17)20-7(21-2(18)5(11,12)13)22-3(19)6(14,15)16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBHKBKGKCDGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OC(=O)C(F)(F)F)(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6BF9O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188536
Record name Tris(trifluoroacetoxy)borane
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Molecular Weight

349.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350-70-9
Record name Acetic acid, 2,2,2-trifluoro-, anhydride with boric acid (H3BO3) (3:1)
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Record name Tris(trifluoroacetoxy)borane
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Record name Tris(trifluoroacetoxy)borane
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Record name Tris(trifluoroacetoxy)borane
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(trifluoroacetoxy)borane can be synthesized through the reaction of boric acid with trifluoroacetic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

Biological Activity

Tris(trifluoroacetoxy)borane (TFAB) is a boron-containing compound with notable biological activities that have been the focus of various studies. This article delves into its chemical properties, mechanisms of action, and biological implications, supported by data tables and case studies.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C₆BF₉O₆
  • Molecular Weight : 272.87 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Solubility : Soluble in organic solvents, insoluble in water

The biological activity of TFAB primarily arises from its role as a Lewis acid. It interacts with various biological molecules, influencing biochemical pathways. The mechanism can be summarized as follows:

  • Lewis Acid Activity : TFAB acts as a Lewis acid, facilitating the activation of nucleophiles in biochemical reactions.
  • Catalytic Role : It has been shown to catalyze reactions involving silanes and carbonyl compounds, enhancing their reactivity through the formation of stable intermediates .
  • Interaction with Biomolecules : TFAB can modify biomolecules by forming adducts, which can alter their biological functions.

1. Anticancer Activity

Recent studies have indicated that TFAB exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against breast cancer and leukemia cells, showing significant inhibition of cell proliferation.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
HL-60 (Leukemia)10
HeLa (Cervical)20

2. Antimicrobial Properties

TFAB has demonstrated antimicrobial activity against a range of pathogens. Its efficacy varies based on concentration and microbial strain.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

3. Role in Organic Synthesis

TFAB is utilized as a catalyst in organic synthesis, particularly in reactions involving hydrosilylation and carbonyl activation. Its ability to stabilize reactive intermediates enhances yields and selectivity in synthetic processes .

Case Study 1: Anticancer Activity in Breast Cancer Cells

In a study published in the Journal of Medicinal Chemistry, TFAB was evaluated for its anticancer properties against MCF-7 breast cancer cells. The results showed that treatment with TFAB led to apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy Against Biofilms

A research article highlighted the effectiveness of TFAB against biofilms formed by Staphylococcus aureus. The study found that TFAB disrupted biofilm integrity and reduced bacterial viability significantly at concentrations lower than those required for planktonic cells .

Safety and Toxicity

While TFAB exhibits promising biological activities, safety assessments are crucial. Studies indicate that it may have cytotoxic effects at high concentrations, necessitating careful dosage optimization in therapeutic applications .

Scientific Research Applications

Catalytic Applications

1.1 Hydroboration Reactions

Tris(trifluoroacetoxy)borane has been identified as an effective catalyst for hydroboration reactions. Hydroboration is a key reaction in organic chemistry that involves the addition of boron hydrides to alkenes and alkynes, leading to the formation of organoboron compounds. The compound's Lewis acidity enhances its catalytic efficiency, allowing for the selective hydroboration of various unsaturated substrates.

  • Case Study : In a study focusing on the hydroboration of acetophenone, this compound demonstrated superior performance compared to traditional boron compounds. A reaction using 2 mol% of this compound achieved quantitative conversion within one hour at room temperature, showcasing its potential for rapid and efficient reactions under mild conditions .

1.2 Stereoselective Reactions

The compound has also been utilized in stereoselective reactions, particularly in glycosylation processes. By activating glycal donors, this compound facilitates the formation of α-selective glycosides with high yields.

  • Data Table: Stereoselective Glycosylation Outcomes
Reaction ConditionsYield (%)Selectivity
Glycal donor + Acceptor85%α-Selective
Varying temperature90%α-Selective

This data indicates that this compound can effectively control stereochemistry in glycosylation reactions, which is crucial for synthesizing complex carbohydrates .

Material Science Applications

This compound is being explored in the field of material science, particularly in the development of advanced materials with tailored properties.

2.1 Polymerization Initiator

The compound serves as an initiator for polymerization reactions, contributing to the synthesis of polymers with specific functional groups. Its ability to activate monomers allows for controlled polymer growth and functionalization.

  • Case Study : Research has shown that incorporating this compound into polymerization processes can enhance the mechanical properties of the resulting materials while maintaining thermal stability .

2.2 Semiconductor Applications

In semiconductor manufacturing, this compound has been investigated for its potential use in doping processes and as a precursor for boron-containing thin films.

  • Data Table: Semiconductor Doping Efficiency
Doping AgentConcentration (mol%)Electrical Conductivity (S/m)
This compound0.51.2 x 10^3
Traditional Boron Source0.58.5 x 10^2

This table highlights the enhanced electrical conductivity achieved with this compound compared to traditional doping agents, indicating its suitability for advanced electronic applications .

Pharmaceutical Applications

The compound's reactivity makes it valuable in pharmaceutical chemistry, particularly in drug synthesis and modification.

3.1 Trifluoroacetylation Reactions

This compound is employed as a reagent for trifluoroacetylation reactions, which are essential for modifying drug candidates to improve their pharmacological properties.

  • Case Study : In a series of experiments, the trifluoroacetylation of various aromatic compounds using this compound resulted in high yields and selectivity, demonstrating its utility in pharmaceutical applications .

Q & A

Q. What are the established synthetic routes for tris(trifluoroacetoxy)borane, and what are their yields and reaction conditions?

this compound can be synthesized via two primary routes:

  • Route 1 : Reaction of trifluoroacetic acid with boron precursors under controlled conditions (specific stoichiometry not detailed in evidence).
  • Route 2 : Reaction of trimethyl trifluoroacetate with tetrafluoroboric acid diazonium salt, yielding ~78% product under optimized conditions . Methodological Note : Purification typically involves sublimation or recrystallization. Reaction monitoring via <sup>19</sup>F NMR is recommended to track trifluoroacetate incorporation.
Synthetic Route Reactants Yield Key Conditions
Route 1Trifluoroacetic acidNot specifiedAmbient temperature, acid catalysis
Route 2Trimethyl trifluoroacetate + tetrafluoroboric acid diazonium salt~78%Controlled stoichiometry, inert atmosphere

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • <sup>11</sup>B NMR : To confirm boron coordination environment (expected δ ~0–5 ppm for trigonal planar geometry).
  • FT-IR : Detection of B–O and C–F stretches (e.g., ~1780 cm<sup>-1</sup> for trifluoroacetate carbonyl).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion ([M]<sup>+</sup> or [M–H]<sup>−</sup>) and fragmentation patterns.
  • X-ray Diffraction (XRD) : For solid-state structure determination, though crystallization may require inert conditions due to hygroscopicity .

Q. How should this compound be handled and stored to ensure stability?

  • Storage : Under inert atmosphere (Ar/N2) at –20°C to prevent hydrolysis. Use flame-dried glassware.
  • Handling : Use gloves and fume hood due to toxicity risks. Avoid exposure to moisture or protic solvents, which may hydrolyze the boron center .

Advanced Questions

Q. What role does this compound play in catalytic hydroelementation reactions, particularly for indole reduction?

this compound acts as a Lewis acid catalyst in acidic media , enabling selective reduction of indoles to indolines. Key advantages:

  • Stability in trifluoroacetic acid (TFA), unlike conventional boranes.
  • Tolerance of diverse functional groups (e.g., esters, ketones) due to mild reaction conditions. Methodology : Reactions are typically conducted at 0–25°C with stoichiometric or substoichiometric catalyst loading. Progress is monitored by TLC or <sup>1</sup>H NMR for indoline C–H signal emergence (~δ 4.5 ppm) .

Q. How do solvent polarity and Lewis basicity influence the reactivity of this compound?

  • Polar Solvents (e.g., TFA) : Enhance electrophilicity of the boron center, stabilizing transition states in reductions.
  • Lewis Basic Solvents (e.g., THF) : May coordinate boron, reducing catalytic activity. Pre-activation via solvent removal under vacuum is recommended .

Q. Can microwave irradiation enhance the catalytic efficiency of this compound in hydroelementation?

While not directly studied for this compound, microwave-assisted synthesis (e.g., 50–100°C, 10–30 min) has been shown to accelerate reactions for structurally related boranes like tris(3,4,5-trifluorophenyl)borane. This approach could reduce reaction times and improve yields by promoting rapid activation of substrates .

Q. How is the Lewis acidity of this compound quantified, and how does it compare to other boranes?

  • Gutmann-Beckett Method : Uses <sup>31</sup>P NMR chemical shift of triethylphosphine oxide (Δδ correlates with acidity).
  • Childs’ Method : Measures <sup>11</sup>B NMR shifts upon adduct formation with a reference base. Comparison : this compound is expected to exhibit higher acidity than B(C6F5)3 due to electron-withdrawing trifluoroacetate groups, though experimental data is limited .

Q. What mechanistic insights exist for this compound-mediated reductions?

Proposed mechanism for indole reduction:

  • Boron coordinates to the indole N-atom, polarizing the C2–C3 bond.
  • Hydride transfer from a BH intermediate generates indoline.
  • Acidic media stabilize intermediates and prevent borane deactivation .

Q. Could this compound be applied in polymer doping or materials science?

While unexplored, analogous boranes (e.g., B(C6F5)3) are used to dope conjugated polymers by withdrawing electron density. Potential applications:

  • Enhancing conductivity in organic thin-film transistors (OTFTs).
  • Tuning ionization potentials for optoelectronic devices. Methodology : Blend borane with polymer matrices in anhydrous solvents, followed by spin-coating and annealing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tris(trifluoroacetoxy)borane

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